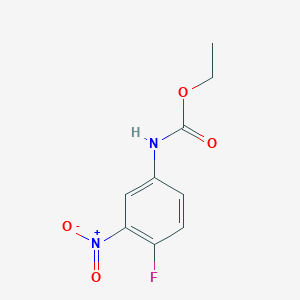
N-(3,4-difluorophenyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-1-phenylmethanesulfonamide, commonly known as DFPMS, is a chemical compound used in scientific research for its unique properties. It is a sulfonamide derivative that has been synthesized and studied extensively due to its potential applications in various fields.
作用機序
The mechanism of action of DFPMS is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of pH in the body. DFPMS has been shown to selectively inhibit the activity of carbonic anhydrase II, which is found in high concentrations in the kidneys, eyes, and brain. This inhibition of carbonic anhydrase II activity can lead to a decrease in the production of bicarbonate ions, which can have a number of physiological effects.
Biochemical and Physiological Effects
DFPMS has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the inhibition of tumor growth. DFPMS has also been shown to have anti-inflammatory effects, which may be due to its inhibition of carbonic anhydrase activity.
実験室実験の利点と制限
DFPMS has a number of advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, DFPMS has some limitations, including its potential toxicity and its specificity for carbonic anhydrase II, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on DFPMS. One area of research is the development of new compounds that are based on the structure of DFPMS but have improved properties, such as increased selectivity for specific carbonic anhydrase isoforms or decreased toxicity. Another area of research is the study of the physiological effects of DFPMS in vivo, which may help to identify potential therapeutic applications for the compound. Finally, the use of DFPMS as a tool for the study of protein-ligand interactions and enzyme inhibition may lead to new insights into the mechanisms of these processes.
合成法
DFPMS can be synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with benzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final product is obtained by reacting the resulting intermediate with methanesulfonyl chloride. The yield of the synthesis process is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
DFPMS has been extensively studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of pharmaceuticals, and as a tool for the study of enzyme inhibition and protein-ligand interactions. DFPMS has also been shown to have potential applications in the field of cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-12-7-6-11(8-13(12)15)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQIDNFWZDCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5837654.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)

![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)

![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
